S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Brand Name: Vulcanchem
CAS No.: 298215-57-3
VCID: VC21403435
InChI: InChI=1S/C16H11ClO3S/c17-12-3-5-13(6-4-12)21-16(18)8-2-11-1-7-14-15(9-11)20-10-19-14/h1-9H,10H2/b8-2+
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl
Molecular Formula: C16H11ClO3S
Molecular Weight: 318.8g/mol

S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate

CAS No.: 298215-57-3

Cat. No.: VC21403435

Molecular Formula: C16H11ClO3S

Molecular Weight: 318.8g/mol

* For research use only. Not for human or veterinary use.

S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate - 298215-57-3

Specification

CAS No. 298215-57-3
Molecular Formula C16H11ClO3S
Molecular Weight 318.8g/mol
IUPAC Name S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Standard InChI InChI=1S/C16H11ClO3S/c17-12-3-5-13(6-4-12)21-16(18)8-2-11-1-7-14-15(9-11)20-10-19-14/h1-9H,10H2/b8-2+
Standard InChI Key OHMLUUXZYIXGOJ-KRXBUXKQSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)SC3=CC=C(C=C3)Cl
SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl

Introduction

Chemical Overview

Name: S-(4-Chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Structure:

  • Functional Groups:

    • Thioester: The compound contains a sulfur atom bonded to a carbonyl group and an aromatic ring.

    • Chlorophenyl group: A benzene ring substituted with a chlorine atom.

    • 1,3-Benzodioxole: A bicyclic structure consisting of a benzene fused with a dioxole (a five-membered ring containing two oxygen atoms).

    • (E)-Alkene: The double bond in the prop-2-enyl chain has an E configuration, meaning the highest-priority substituents are on opposite sides.

Potential Applications

Compounds with similar structures are often explored for their biological activity, including:

  • Antimicrobial properties: Aromatic thioesters can exhibit antibacterial or antifungal activity.

  • Pharmacological potential: The benzodioxole moiety is found in bioactive molecules like safrole and piperonyl butoxide, which have applications in drug development and pesticide formulations.

Synthesis Pathway

While no specific synthesis details are available for this compound, a general approach could involve:

  • Preparation of the thioester: Reaction of 4-chlorothiophenol with an appropriate acyl chloride or acid anhydride.

  • Formation of the alkene linkage: Wittig or Horner-Wadsworth-Emmons reactions could be used to introduce the (E)-double bond.

  • Coupling with benzodioxole derivative: This might involve electrophilic substitution or coupling reactions.

Analytical Characterization

To confirm the structure and purity of this compound, typical techniques would include:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR to identify hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To identify functional groups like thioesters (C=OC=O, CSC-S).

  • X-ray Crystallography:

    • For precise structural determination if crystals are obtained.

Data Table

PropertyDetails
Molecular FormulaC16_{16}H11_{11}ClO3_{3}S
Molecular Weight~318.78 g/mol
Functional GroupsThioester, Alkene, Benzodioxole
SolubilityLikely soluble in organic solvents
Melting PointNot available
StabilitySensitive to hydrolysis under basic conditions

Research Gaps

Further research is needed to:

  • Investigate its biological activities (e.g., antimicrobial, anticancer).

  • Explore its potential as a synthetic intermediate for pharmaceuticals or agrochemicals.

  • Develop scalable synthesis methods.

If you have access to additional resources or databases, consulting specialized chemical literature might provide more targeted insights into this compound's properties and applications.

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